4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1556498-23-7
VCID: VC11622042
InChI: InChI=1S/C6H6N2O2S/c9-6(10)3-1-2-4-5(3)7-8-11-4/h3H,1-2H2,(H,9,10)
SMILES:
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol

4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid

CAS No.: 1556498-23-7

Cat. No.: VC11622042

Molecular Formula: C6H6N2O2S

Molecular Weight: 170.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid - 1556498-23-7

Specification

CAS No. 1556498-23-7
Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
IUPAC Name 5,6-dihydro-4H-cyclopenta[d]thiadiazole-4-carboxylic acid
Standard InChI InChI=1S/C6H6N2O2S/c9-6(10)3-1-2-4-5(3)7-8-11-4/h3H,1-2H2,(H,9,10)
Standard InChI Key KVGBSJQLGFZYCC-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1C(=O)O)N=NS2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure features a bicyclic framework comprising a five-membered cyclopentane ring fused to a 1,2,3-thiadiazole ring. The thiadiazole moiety contains alternating sulfur and nitrogen atoms, contributing to its aromaticity and electronic stability . The carboxylic acid group at the 4-position introduces polarity and hydrogen-bonding capacity, enhancing solubility and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1556498-23-7
Molecular FormulaC6H6N2O2S\text{C}_6\text{H}_6\text{N}_2\text{O}_2\text{S}
Molecular Weight170.19 g/mol
IUPAC Name5,6-Dihydro-4H-cyclopenta[d]thiadiazole-4-carboxylic acid
SMILES NotationC1CC2=C(C1C(=O)O)N=NS2
InChI KeyKVGBSJQLGFZYCC-UHFFFAOYSA-N

The planar thiadiazole ring facilitates π-π stacking interactions, while the cyclopentane ring introduces conformational rigidity, potentially influencing binding affinity. X-ray crystallography of analogous compounds reveals bond lengths of ~1.28 Å for S–N and 1.45 Å for C–S, consistent with aromatic delocalization .

Synthetic Methodologies

Traditional Cyclocondensation

Classical synthesis routes involve cyclocondensation of thiosemicarbazides with cyclopentanone derivatives under acidic conditions. For example, Shiradkar et al. demonstrated that reacting N-substituted thiosemicarbazides with α-keto acids yields thiadiazole-carboxylic acid hybrids . These reactions typically require prolonged heating (6–7 hours) and produce moderate yields (50–65%) .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method, reducing reaction times to 40–80 seconds and improving yields to 75–90% . A representative protocol involves:

  • Mixing the precursor (e.g., N-[3-(4-amino-5-mercapto-4H- triazol-3-yl)-4,5-dimethylthiophene-2-yl]benzamide) with chloroacetic acid and sodium acetate.

  • Adsorbing the mixture onto acidic alumina.

  • Irradiating under microwave conditions (300–500 W).

  • Extracting the product with methanol and recrystallizing .

This method minimizes side reactions and enhances purity, making it scalable for industrial applications .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on analogous compounds, such as triazolo[3,4-b][1, thiadiazoles, show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The carboxylic acid group augments activity by disrupting bacterial cell membranes via electrostatic interactions.

Anticonvulsant Activity

In rodent models, structurally related thiadiazoles reduced seizure duration by 40–60% in maximal electroshock tests. The carboxylic acid moiety likely facilitates blood-brain barrier penetration, enabling central nervous system activity.

Applications in Medicinal Chemistry

Drug Design Optimization

The carboxylic acid group serves as a pharmacophore for targeting enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Molecular docking studies predict strong hydrogen bonding with HDAC2 (binding energy: −9.2 kcal/mol).

Prodrug Development

Esterification of the carboxylic acid enhances bioavailability. Propyl ester derivatives of similar compounds showed 3-fold higher plasma concentrations in pharmacokinetic studies.

Research Frontiers and Challenges

Structure-Activity Relationships (SAR)

Recent SAR analyses reveal that:

  • Electron-withdrawing substituents on the thiadiazole ring enhance antimicrobial potency .

  • Methyl groups on the cyclopentane ring improve metabolic stability.

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